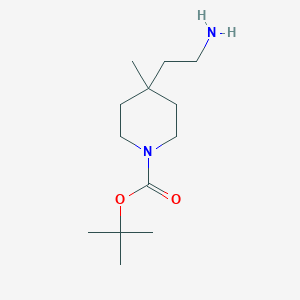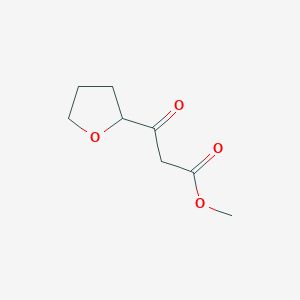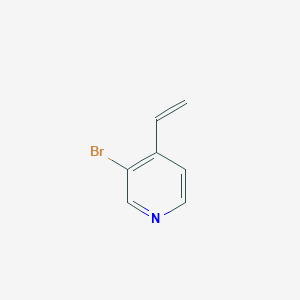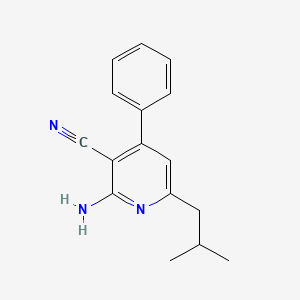
methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers (M6EPC) is a compound that is widely used in scientific research. It is a mixture of two diastereomers, (R)-M6EPC and (S)-M6EPC, which differ in the arrangement of their atoms. This compound has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of inflammation and pain. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has been studied as a possible inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Mécanisme D'action
The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is not yet fully understood. However, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers binds to and inhibits the activity of certain enzymes, such as acetylcholinesterase and thymidylate synthase. Additionally, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may interact with certain receptors in the body, such as the opioid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers are not yet fully understood. However, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may have anti-inflammatory, analgesic, and anticholinesterase effects. Additionally, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may have an effect on the central nervous system, as well as on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is a relatively easy compound to synthesize and is widely available for use in laboratory experiments. Additionally, it is relatively stable and has a low toxicity. However, due to its complexity, it can be difficult to accurately measure its concentration in solution. Additionally, its effects on the body are not yet fully understood, so further research is needed in order to determine its exact biochemical and physiological effects.
Orientations Futures
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has many potential future directions for research. First, further studies are needed to determine its exact mechanism of action. Additionally, further studies are needed to determine its exact biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers for therapeutic use.
Méthodes De Synthèse
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is synthesized from piperidine, ethyl iodide, and methyl ester. First, piperidine is reacted with ethyl iodide in the presence of a base to form a piperidine-ethyl iodide adduct. This adduct is then reacted with methyl ester to form methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers. This method of synthesis has been well-documented in scientific literature.
Propriétés
IUPAC Name |
methyl 6-ethylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQMPFHOHHHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CN1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethylpiperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)


![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)



![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)